molecular formula C26H18ClF3N4S B10935570 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10935570
M. Wt: 511.0 g/mol
InChI Key: WYQQYGORWBOWCX-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a pyrimidine ring. The presence of chlorine, trifluoromethyl, and methylphenyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the thiophene and pyrimidine rings. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and trifluoromethyl sites, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE include other pyrazole derivatives and compounds with trifluoromethyl groups. These compounds share some chemical properties but differ in their specific structures and biological activities. The uniqueness of 2-[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H18ClF3N4S

Molecular Weight

511.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H18ClF3N4S/c1-15-6-3-8-17(12-15)23-22(27)24(18-9-4-7-16(2)13-18)34(33-23)25-31-19(20-10-5-11-35-20)14-21(32-25)26(28,29)30/h3-14H,1-2H3

InChI Key

WYQQYGORWBOWCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=CC(=C5)C)Cl

Origin of Product

United States

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